molecular formula C14H10O2 B1203692 9,10-Dihydroxyphenanthrene CAS No. 604-84-2

9,10-Dihydroxyphenanthrene

Cat. No.: B1203692
CAS No.: 604-84-2
M. Wt: 210.23 g/mol
InChI Key: ODUSUXJNDWKJKH-UHFFFAOYSA-N
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Description

9,10-Dihydroxyphenanthrene is an organic compound with the molecular formula C14H12O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups attached to the 9th and 10th positions of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydroxyphenanthrene can be achieved through several methods. One common approach involves the oxidation of phenanthrene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve the desired product .

Another method involves the photochemical reaction of 9,10-phenanthraquinone with glyoxals. This reaction produces monoesters of this compound along with the evolution of carbon monoxide .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydroxyphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9,10-Dihydroxyphenanthrene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo enzymatic oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dihydroxyphenanthrene is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

phenanthrene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUSUXJNDWKJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209159
Record name 9,10-Phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-84-2
Record name 9,10-Phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Phenanthrenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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